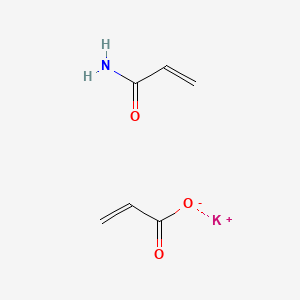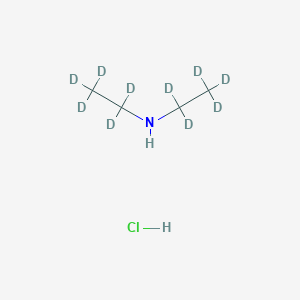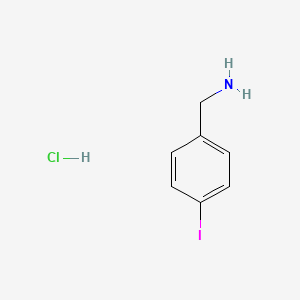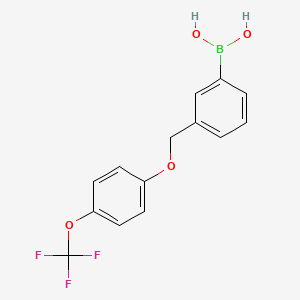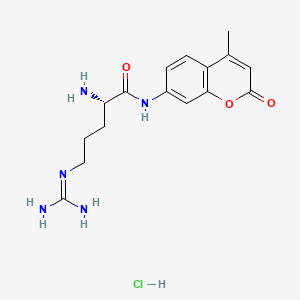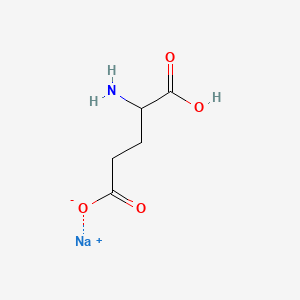
2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical
Vue d'ensemble
Description
2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl (DPPH) is a stable free radical that has been widely used in scientific research and laboratory experiments. It is a powerful antioxidant that is used to measure the antioxidant activity of compounds. DPPH has been studied extensively in the fields of chemistry, biochemistry and physiology, and its use in laboratory experiments has been found to be beneficial in many ways.
Applications De Recherche Scientifique
Application 1: Antioxidant Scavenging Assay
- Summary of the Application : This is an assay for scavenging activity against free radicals. The scavenging activity of natural products can be assayed by measuring the decrease in absorbance at 517 nm of the stable free radical DPPH .
- Methods of Application or Experimental Procedures : The purple-colored free radical reacts with a scavenger to yield the colorless product 1,1-diphenyl-2-picrylhydrazine. The DPPH radical is prepared at 0.2 mM in methanol. The solution degrades at a rate of 2-4% each week, and is remade weekly if necessary, or if the absorbance at 515nm, is significantly changed .
- Results or Outcomes : The results are determined by the decrease in absorbance at 517 nm. The greater the decrease, the higher the scavenging activity of the tested natural product .
Application 2: Xanthone Glucosides Research
- Summary of the Application : Xanthone glucosides are a significant branch of xanthones. After glycosylation, xanthones may have improved characteristics (such as solubility and pharmacological activity) .
- Methods of Application or Experimental Procedures : In 2005, Rana’s team isolated 6-hydroxy-3,5-dimethoxy-1-[(6-O-β-d-xylopyranosyl-β-d-glucopyranosyl)oxy]-9 H-xanthen-9-one from the rhizomes of Swertia speciosa .
- Results or Outcomes : The compound had moderate 2,2-di(4-tert-octylphenyl)-1-picryl-hydrazyl (DPPH) radical scavenging activity .
Application 3: Preparation of DPPH Radical
- Summary of the Application : This is a protocol for the preparation of DPPH radical and antioxidant scavenging assay .
- Methods of Application or Experimental Procedures : The DPPH radical is prepared at 0.2 mM in methanol. The solution degrades at a rate of 2-4% each week, and is remade weekly if necessary, or if the absorbance at 515nm, is significantly changed .
- Results or Outcomes : The results are determined by the decrease in absorbance at 517 nm. The greater the decrease, the higher the scavenging activity of the tested natural product .
Application 4: Xanthone C-Glucoside Research
- Summary of the Application : Xanthone C-glucosides are a significant branch of xanthones. After glycosylation, xanthones may have improved characteristics (such as solubility and pharmacological activity) .
- Methods of Application or Experimental Procedures : In natural product chemistry, xanthones are one of the most abundant types of chemicals. They are secondary metabolites found in higher plant families, fungi, lichen, and bacteria, and are primarily found in Gentianaceae, Polygalaceae, Clusiaceae, and others .
- Results or Outcomes : The structure of xanthone determines its bioactivity, and different substitutions might result in a variable bioactivity .
Application 5: Preparation of DPPH Radical
- Summary of the Application : This is a protocol for the preparation of DPPH radical and antioxidant scavenging assay .
- Methods of Application or Experimental Procedures : The DPPH radical is prepared at 0.2 mM in methanol. The solution degrades at a rate of 2-4% each week, and is remade weekly if necessary, or if the absorbance at 515nm, is significantly changed .
- Results or Outcomes : The results are determined by the decrease in absorbance at 517 nm. The greater the decrease, the higher the scavenging activity of the tested natural product .
Application 6: Xanthone C-Glucoside Research
- Summary of the Application : Xanthone C-glucosides are a significant branch of xanthones. After glycosylation, xanthones may have improved characteristics (such as solubility and pharmacological activity) .
- Methods of Application or Experimental Procedures : In natural product chemistry, xanthones are one of the most abundant types of chemicals. They are secondary metabolites found in higher plant families, fungi, lichen, and bacteria, and are primarily found in Gentianaceae, Polygalaceae, Clusiaceae, and others .
- Results or Outcomes : The structure of xanthone determines its bioactivity, and different substitutions might result in a variable bioactivity .
Propriétés
InChI |
InChI=1S/C34H44N5O6/c1-31(2,3)21-33(7,8)23-11-15-25(16-12-23)36(26-17-13-24(14-18-26)34(9,10)22-32(4,5)6)35-30-28(38(42)43)19-27(37(40)41)20-29(30)39(44)45/h11-20H,21-22H2,1-10H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOCMRDQPYXVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)CC(C)(C)C)[N]C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583468 | |
| Record name | 2,2-Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]-1-(2,4,6-trinitrophenyl)hydrazinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical | |
CAS RN |
84077-81-6 | |
| Record name | 2,2-Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]-1-(2,4,6-trinitrophenyl)hydrazinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



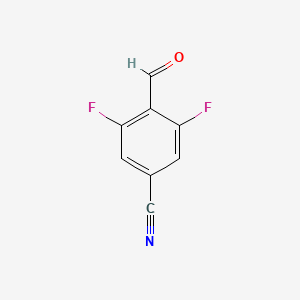
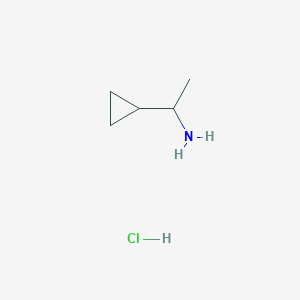
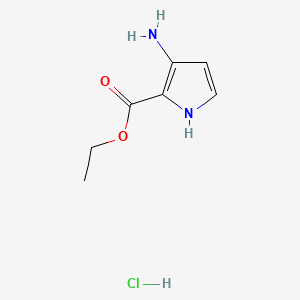
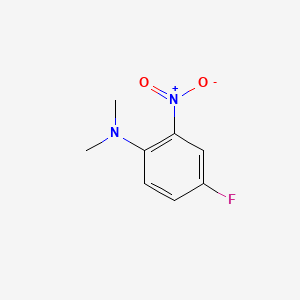
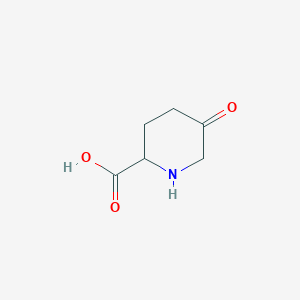
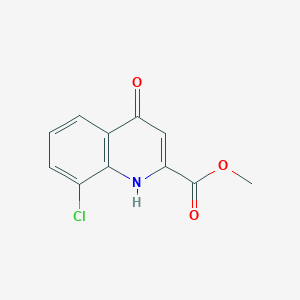
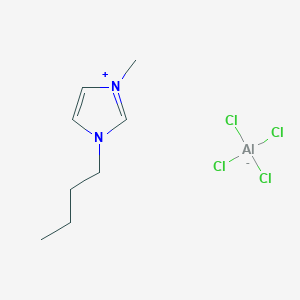
![(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane](/img/structure/B1591364.png)
